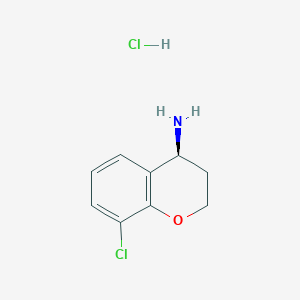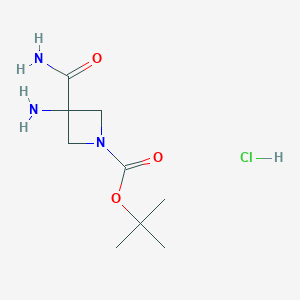
Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate hydrochloride is a synthetic compound characterized by a central azetidine ring, a four-membered nitrogen-containing heterocycle. This compound is notable for its diverse functional groups, including a tert-butyl group, an amine group, a carboxamide group, and a carboxylic acid group linked through an ester linkage. The hydrochloride salt form indicates the presence of a chloride ion to balance the positive charge of the protonated amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate hydrochloride typically involves the protection of amino functions using tert-butyl carbamate (Boc) groups. The process begins with the formation of tert-butyl carbamate from tert-butyl alcohol and phosgene or di-tert-butyl dicarbonate (Boc2O). The protected amine is then subjected to cyclization reactions to form the azetidine ring .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of catalysts and solvents to facilitate the reactions and purification steps such as crystallization and recrystallization to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester linkage between the tert-butyl group and the carboxylic acid group is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.
Deprotonation: The amine group can act as a base and accept a proton, resulting in a deprotonated form with different chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include acids (e.g., hydrochloric acid) for hydrolysis and bases (e.g., sodium hydroxide) for deprotonation. The reactions are typically conducted under controlled temperatures and pH conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include the corresponding carboxylic acids and deprotonated amine derivatives, which can further participate in additional chemical transformations.
Scientific Research Applications
Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate hydrochloride has diverse applications in scientific research due to its unique structure:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various organic reactions.
Biology: The compound’s ability to form hydrogen bonds and participate in ionic interactions makes it useful in studying biological processes and developing novel drugs.
Medicine: Its potential biological activity is explored in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate hydrochloride involves its interaction with molecular targets through hydrogen bonding, ionic interactions, and covalent bond formation. The azetidine ring and functional groups contribute to its biological activity by facilitating these interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate: Similar in structure but with a hydroxymethyl group instead of an amino group.
tert-Butyl 3-amino-3-(aminocarbonyl)-1-azetidinecarboxylate: Similar but lacks the hydrochloride salt form.
Uniqueness
Tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate hydrochloride is unique due to its combination of functional groups and the presence of the hydrochloride salt, which enhances its solubility and reactivity in various chemical and biological contexts.
Properties
IUPAC Name |
tert-butyl 3-amino-3-carbamoylazetidine-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O3.ClH/c1-8(2,3)15-7(14)12-4-9(11,5-12)6(10)13;/h4-5,11H2,1-3H3,(H2,10,13);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXQKHPHJTUIOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C(=O)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1,2,4]Triazolo[4,3-a]pyridine-5-carboxylic acid;hydrochloride](/img/structure/B2764454.png)
![2-phenyl-5-(propan-2-yl)-7-{4-[(pyridin-2-yl)methyl]piperazine-1-carbonyl}-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2764455.png)
![4-(6-((3-chloro-4-fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2764457.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]methanesulfonamide](/img/structure/B2764458.png)
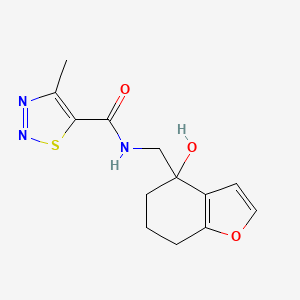
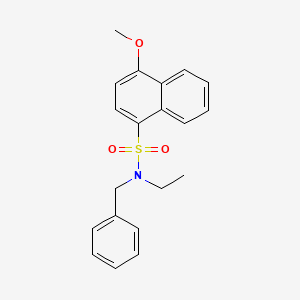
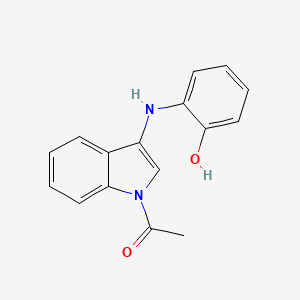
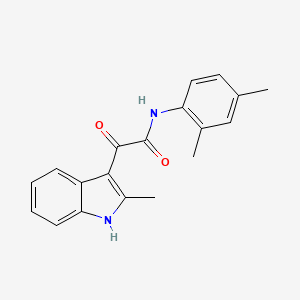
![N'-[(4-fluorophenyl)methyl]-N-[2-methoxy-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B2764468.png)
![Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2764469.png)
![2-Cyclopropyl-4-methyl-6-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2764470.png)

